![molecular formula C18H16N2O3 B12556223 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione CAS No. 143285-02-3](/img/structure/B12556223.png)
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring. This specific compound is notable for its vibrant color, which makes it useful in various dyeing applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione typically involves the diazotization of 4-ethoxyaniline followed by a coupling reaction with 2-methyl-1H-indene-1,3(2H)-dione. The reaction conditions often include:
Diazotization: This step involves treating 4-ethoxyaniline with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-methyl-1H-indene-1,3(2H)-dione in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Products can include quinones and other oxidized derivatives.
Reduction: The primary products are the corresponding amines.
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize biological specimens.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione involves its interaction with molecular targets through the diazenyl group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound can also undergo photochemical reactions, which can be harnessed in photodynamic therapy.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(4-Nitrophenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
- 2-[(E)-(4-Methoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
- 2-[(E)-(4-Chlorophenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione
Uniqueness
2-[(E)-(4-Ethoxyphenyl)diazenyl]-2-methyl-1H-indene-1,3(2H)-dione is unique due to the presence of the ethoxy group, which influences its solubility, reactivity, and color properties. This makes it particularly useful in applications where specific solubility and color characteristics are desired.
Properties
CAS No. |
143285-02-3 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)diazenyl]-2-methylindene-1,3-dione |
InChI |
InChI=1S/C18H16N2O3/c1-3-23-13-10-8-12(9-11-13)19-20-18(2)16(21)14-6-4-5-7-15(14)17(18)22/h4-11H,3H2,1-2H3 |
InChI Key |
QRNKIZBEIBWWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2(C(=O)C3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Methylbenzyl)seleno]-L-alanine](/img/structure/B12556144.png)
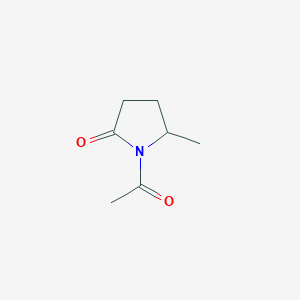
![1,2-Benzenedicarbonitrile, 3-[4-(1-methyl-1-phenylethyl)phenoxy]-](/img/structure/B12556166.png)
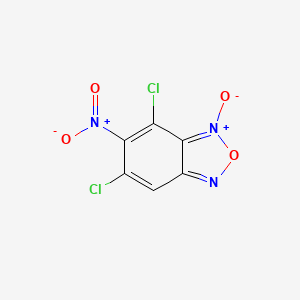
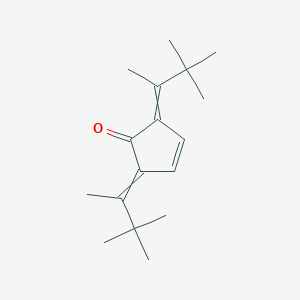

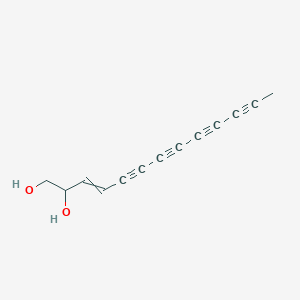
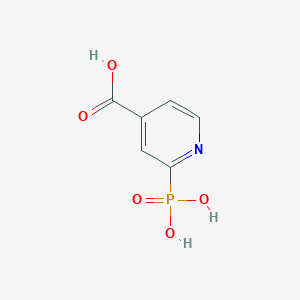

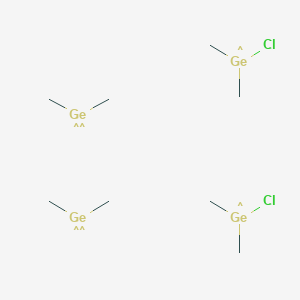
![2-[2-[Benzyl(methyl)amino]ethoxy]ethanamine](/img/structure/B12556216.png)
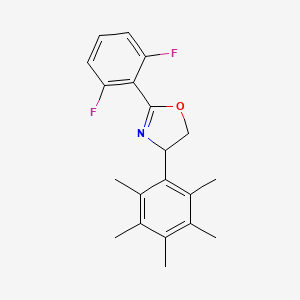
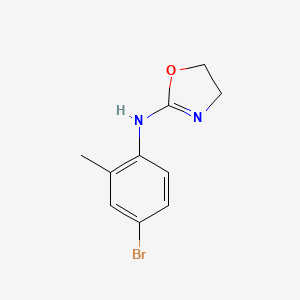
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
